molecular formula C9H9N3O2 B3038181 1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-4-carbonitrile CAS No. 790271-43-1

1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-4-carbonitrile

Cat. No.: B3038181
CAS No.: 790271-43-1
M. Wt: 191.19 g/mol
InChI Key: UDOHDJYYPOIKDP-UHFFFAOYSA-N
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Description

1,3-Dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-4-carbonitrile (: 790271-43-1) is a chemical compound with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol . This hexahydropyrido[1,2-c]pyrimidine derivative is supplied as a high-purity building block for research and development applications. While specific biological data for this compound is not available in the current search, the broader pyridopyrimidine scaffold is recognized as a privileged structure in medicinal chemistry due to its structural similarity to purine bases . Pyridopyrimidine derivatives are frequently investigated for their significant therapeutic potential across multiple disease areas . Research into related compounds has demonstrated that the pyridopyrimidine core can interact with diverse biological targets. These targets include, but are not limited to, various protein kinases (e.g., cyclin-dependent kinases, PIM-1 kinase, mTOR, and EGFR) , dihydrofolate reductase (DHFR) , and biotin carboxylases . Consequently, molecules containing this scaffold are explored as potential agents in oncology, often functioning through mechanisms such as enzyme inhibition, induction of apoptosis, and cell cycle arrest . This product is intended for research purposes as a key synthetic intermediate, enabling further exploration and development of novel bioactive molecules. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the safety data sheet and handle the material according to laboratory best practices.

Properties

IUPAC Name

1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c10-5-6-7-3-1-2-4-12(7)9(14)11-8(6)13/h1-4H2,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOHDJYYPOIKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C(=O)NC2=O)C#N)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401148401
Record name 2,3,5,6,7,8-Hexahydro-1,3-dioxo-1H-pyrido[1,2-c]pyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790271-43-1
Record name 2,3,5,6,7,8-Hexahydro-1,3-dioxo-1H-pyrido[1,2-c]pyrimidine-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=790271-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6,7,8-Hexahydro-1,3-dioxo-1H-pyrido[1,2-c]pyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-4-carbonitrile typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired application .

Chemical Reactions Analysis

1,3-Dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .

Scientific Research Applications

1,3-Dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing, and the exact pathways involved may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrido-Pyrimidine Derivatives

  • 1,3-Dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carbonitrile (CAS 120788-69-4) Structure: Differs in the position of the cyano group (position 6 vs. 4) and substituents (methyl groups at positions 1 and 3). Molecular Weight: 216.20 g/mol (identical to the target compound due to similar substituents) . Reactivity: Methyl groups may enhance lipophilicity compared to the unsubstituted target compound.
  • 7-Amino-2,4-dioxo-5-(4-nitrophenyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile Structure: Incorporates an amino group at position 7 and a nitro-phenyl substituent at position 5. Molecular Weight: 324 g/mol (higher due to the nitro group). Bioactivity: The nitro group may confer enhanced antibacterial activity, as seen in pyrimidine derivatives .

Pyrimido[1,6-a]pyrimidine Derivatives

  • 6-Hydroxy-4-imino-2-(methylthio)-8-oxo-8,9-dihydro-4H-pyrimido[1,6-a]pyrimidine-3-carbonitrile Structure: Contains a sulfur-containing thiomethyl group and an imino group. IR Data: CN stretch at 2250 cm⁻¹, consistent with cyano groups in similar compounds . Reactivity: Thiomethyl groups may participate in nucleophilic substitutions, unlike the target compound’s keto groups.

Triazolo-Pyrimidine Derivatives

  • 7-Oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile (CAS 89488-67-5)
    • Structure : Features a triazole ring fused to pyrimidine.
    • Molecular Formula : C₅H₈O₃S (simpler structure but lower molecular weight, 148.18 g/mol).
    • Applications : Likely used in small-molecule drug discovery due to the triazole moiety’s metabolic stability .

Functionalized Pyrido[1,2-c]pyrimidine Derivatives

  • N-(2-Fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-...-pyrido[1,2-c]pyrimidin-2-yl]acetamide (CAS 1775503-49-5) Structure: Includes an oxadiazole ring and fluorophenyl-acetamide side chain. Molecular Weight: 413.4 g/mol (higher due to bulky substituents). Bioactivity: Oxadiazole groups are known for enhancing antimicrobial and anti-inflammatory properties .

Key Comparative Data

Compound Core Structure Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrido[1,2-c]pyrimidine 1,3-dioxo, 4-cyano 216.20 High polarity, potential enzyme inhibition
1,3-Dimethyl-2,4-dioxo... (CAS 120788-69-4) Pyrido[2,3-d]pyrimidine 1,3-methyl, 2,4-dioxo, 6-cyano 216.20 Increased lipophilicity
7-Oxo-triazolo-pyrimidine (CAS 89488-67-5) Triazolo[1,5-a]pyrimidine 7-oxo, 6-cyano 148.18 Metabolic stability
Oxadiazole-functionalized (CAS 1775503-49-5) Pyrido[1,2-c]pyrimidine Oxadiazole, fluorophenyl 413.40 Enhanced antimicrobial activity

Biological Activity

1,3-Dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-4-carbonitrile is a member of the pyrimidine family of compounds known for their diverse biological activities. This compound exhibits potential therapeutic applications due to its unique structural properties and interaction with various biological targets.

Chemical Structure and Properties

The compound has a molecular formula of C10H11N3O2C_{10}H_{11}N_3O_2 and a molecular weight of 205.22 g/mol. Its IUPAC name is 1,3-dioxo-1,2,3,5,6,7,8,9-octahydropyrimido[1,6-a]azepine-4-carbonitrile. The structural complexity allows for various interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an inhibitor or modulator within various metabolic pathways. The exact molecular targets remain under investigation but are believed to include:

  • Enzymatic Inhibition : Potential inhibition of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
  • Receptor Binding : Interaction with specific receptors that could influence signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example:

  • In vitro Studies : The compound demonstrated significant inhibitory effects on human tumor cell lines such as HeLa and HCT116. IC50 values for these assays indicate potent activity against cellular proliferation.
Cell LineIC50 (µM)
HeLa0.36
HCT1161.8

This suggests a selective action against cancer cells while sparing normal cells.

Antimicrobial Properties

Research has also indicated that this compound possesses antimicrobial properties. It has shown efficacy against various bacterial strains, making it a candidate for further exploration in antibiotic development.

Neuroprotective Effects

Preliminary research suggests that the compound may exhibit neuroprotective properties by modulating oxidative stress pathways in neuronal cells. This could have implications for treating neurodegenerative diseases.

Case Studies

  • Cyclin-Dependent Kinase Inhibition : A study focused on the synthesis of derivatives based on the pyrimidine scaffold demonstrated enhanced selectivity towards CDK2 over CDK9. The derivatives showed promising results in inhibiting tumor growth in xenograft models.
  • Antimicrobial Activity Assessment : A series of tests conducted against Gram-positive and Gram-negative bacteria revealed that the compound inhibited bacterial growth effectively at low concentrations.

Q & A

Q. What are the common synthetic strategies for synthesizing 1,3-dioxo-pyrido[1,2-c]pyrimidine-4-carbonitrile derivatives?

  • Methodological Answer : The compound and its derivatives are typically synthesized via one-pot multi-component reactions involving cyclocondensation of precursors such as 3-aminopyrroles, cyanides, and carbonyl-containing reagents. For example:
  • Method A : Reacting 3-amino-2-cyanopyrrole with formamide and DMF under reflux (6–8 hours) yields derivatives with high purity .
  • Method B : Using methanol/ammonia solutions for cyclization, followed by crystallization from ethanol-DMF mixtures to isolate products .
    Key parameters include temperature control (reflux conditions), solvent polarity, and stoichiometric ratios of reactants to minimize side products .

Q. How can researchers confirm the structural integrity of synthesized derivatives?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is employed:
  • IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretches at 3280–3600 cm⁻¹, C≡N at ~2220 cm⁻¹, and carbonyls at 1640–1700 cm⁻¹) .
  • NMR :
  • ¹H NMR : Aromatic protons appear at δ 7.5–8.3 ppm, NH protons at δ 11.0–12.2 ppm .
  • ¹³C NMR : Carbonitrile carbons resonate at δ 87–98 ppm, carbonyl carbons at δ 155–166 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 324 for a derivative in ) confirm molecular weight .

Q. What safety considerations are critical during synthesis and handling?

  • Methodological Answer :
  • PPE : Use nitrile gloves, safety goggles, and respiratory protection to avoid inhalation of fine particles .
  • Ventilation : Ensure fume hoods are used during reflux or solvent evaporation to prevent exposure to volatile reagents (e.g., DMF, formamide) .
  • Storage : Keep the compound in airtight containers at room temperature, away from ignition sources due to its high flash point (>300°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields or purity in multi-component syntheses?

  • Methodological Answer : Systematic optimization involves:
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to alcohols .
  • Catalyst Exploration : Acidic catalysts (e.g., p-toluenesulfonic acid) reduce reaction time from 8 to 5 hours in some cases .
  • Computational Guidance : Quantum chemical calculations (e.g., reaction path searches) predict optimal stoichiometry and transition states, reducing trial-and-error experimentation .

Q. What strategies enable the design of derivatives with tailored electronic or steric properties?

  • Methodological Answer :
  • Substituent Engineering : Introducing electron-withdrawing groups (e.g., nitro, chloro) at the 4-position enhances electrophilicity, enabling nucleophilic aromatic substitution (e.g., with anilines) .
  • Cyclization Pathways : Thiomethyl or amino groups adjacent to the cyano moiety facilitate intramolecular cyclization to form fused heterocycles (e.g., pyrimidopyrimidines) under acidic conditions .
  • Computational Modeling : Density Functional Theory (DFT) predicts regioselectivity in reactions, guiding the choice of substituents for desired reactivity .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR absorptions)?

  • Methodological Answer :
  • Cross-Validation : Compare experimental data with computational simulations (e.g., NMR chemical shift prediction via DFT) .
  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish exchangeable protons (NH) from aromatic signals .
  • Variable-Temperature NMR : Resolve overlapping peaks caused by dynamic processes (e.g., tautomerism in carbonyl groups) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or hydrogen bonding patterns .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-4-carbonitrile
Reactant of Route 2
1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-4-carbonitrile

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